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molecular formula C13H16N4O B8608855 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol

1-[3-(triazol-1-yl)phenyl]piperidin-4-ol

Cat. No. B8608855
M. Wt: 244.29 g/mol
InChI Key: SAIRNTIEJSWCIS-UHFFFAOYSA-N
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Patent
US08361994B2

Procedure details

To an ethanol (18 mL) solution of 4-{[tert-butyl(dimethyl)silyl]oxy}-1-[3-(1H-1,2,3-triazol-1-yl)phenyl]piperidine (1.83 g, 5.12 mmol) was added concentrated hydrochloric acid (1030 μL, 12.5 mmol). After 6 hours, the reaction mixture was quenched with saturated aqueous sodium hydrogencarbonate solution (30 mL) and charged with ethyl acetate (30 mL). The reaction mixture was stirred vigorously for 10 minutes. The aqueous layer was extracted with more ethyl acetate (2×30 mL). The combined organic extracts were washed with brine, dried (magnesium sulfate), filtered, and concentrated in vacuo. Chromatography over silica gel, eluting with hexanes/ethyl acetate, afforded the title compound as a pale yellow oil. 1H NMR (500 MHz, CDCl3) δ 7.97 (s, 1H), 7.83 (s, 1H), 7.37 (s, 1H), 7.36 (t, J=8.1 Hz, 1H), 7.04 (d, J=8.0 Hz, 1H), 6.98 (d, J=8.5 Hz, 1H), 3.97-3.87 (m, 1H), 3.66 (dt, J=12.7, 4.7 Hz, 2H), 3.05 (ddd, J=12.7, 9.7, 3.1 Hz, 2H), 2.07-1.98 (m, 2H), 1.75-1.66 (m, 2H); LC-MS: m/z 245.2 (M+H).
Name
4-{[tert-butyl(dimethyl)silyl]oxy}-1-[3-(1H-1,2,3-triazol-1-yl)phenyl]piperidine
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1030 μL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([N:21]3[CH:25]=[CH:24][N:23]=[N:22]3)[CH:16]=2)[CH2:11][CH2:10]1)(C(C)(C)C)(C)C.Cl>C(O)C>[N:21]1([C:17]2[CH:16]=[C:15]([N:12]3[CH2:11][CH2:10][CH:9]([OH:8])[CH2:14][CH2:13]3)[CH:20]=[CH:19][CH:18]=2)[CH:25]=[CH:24][N:23]=[N:22]1

Inputs

Step One
Name
4-{[tert-butyl(dimethyl)silyl]oxy}-1-[3-(1H-1,2,3-triazol-1-yl)phenyl]piperidine
Quantity
1.83 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1CCN(CC1)C1=CC(=CC=C1)N1N=NC=C1
Name
Quantity
1030 μL
Type
reactant
Smiles
Cl
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with saturated aqueous sodium hydrogencarbonate solution (30 mL)
ADDITION
Type
ADDITION
Details
charged with ethyl acetate (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with more ethyl acetate (2×30 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Chromatography over silica gel, eluting with hexanes/ethyl acetate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1(N=NC=C1)C=1C=C(C=CC1)N1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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